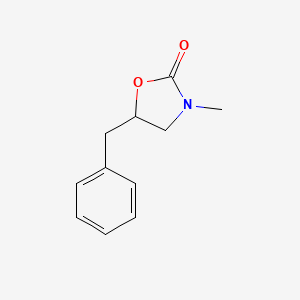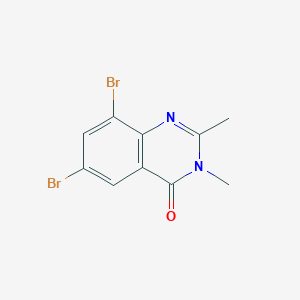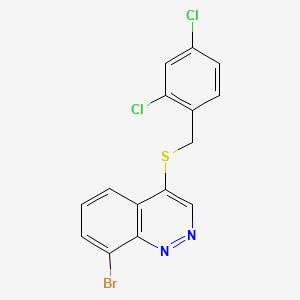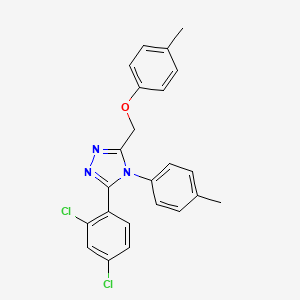![molecular formula C9H10BrN3O2 B12919129 5-(3-Bromopropyl)-3-methyl[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one CAS No. 923569-63-5](/img/structure/B12919129.png)
5-(3-Bromopropyl)-3-methyl[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Bromopropyl)-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound that features a unique structure combining an isoxazole ring fused with a pyridazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromopropyl)-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.
Formation of the Pyridazine Ring: The isoxazole intermediate is then subjected to a cyclization reaction with hydrazine derivatives to form the pyridazine ring.
Introduction of the Bromopropyl Group: The final step involves the bromination of the propyl group attached to the fused ring system.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
5-(3-Bromopropyl)-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cycloaddition Reactions: The isoxazole and pyridazine rings can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
科学的研究の応用
5-(3-Bromopropyl)-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting various diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound can be used in the development of new materials with unique properties.
作用機序
The mechanism of action of 5-(3-Bromopropyl)-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of their function. The isoxazole and pyridazine rings can also interact with various biological pathways, modulating their activity.
類似化合物との比較
Similar Compounds
- 5-(3-Chloropropyl)-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one
- 5-(3-Fluoropropyl)-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one
- 5-(3-Iodopropyl)-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one
Uniqueness
5-(3-Bromopropyl)-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not
特性
CAS番号 |
923569-63-5 |
|---|---|
分子式 |
C9H10BrN3O2 |
分子量 |
272.10 g/mol |
IUPAC名 |
5-(3-bromopropyl)-3-methyl-[1,2]oxazolo[4,5-d]pyridazin-4-one |
InChI |
InChI=1S/C9H10BrN3O2/c1-6-8-7(15-12-6)5-11-13(9(8)14)4-2-3-10/h5H,2-4H2,1H3 |
InChIキー |
GNDHMRGKWLSMCY-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC2=C1C(=O)N(N=C2)CCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


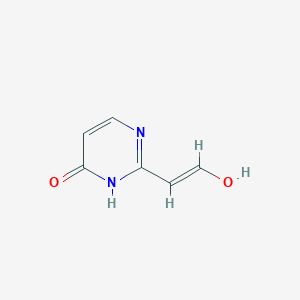
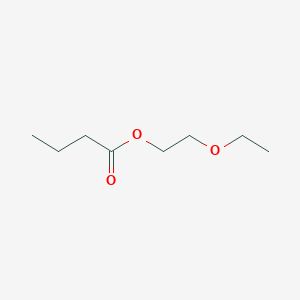
![8-[(3-Aminopropyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12919067.png)
![N-[4-[(E)-hydroxyiminomethyl]-2-phenylpyrazol-3-yl]formamide](/img/structure/B12919071.png)
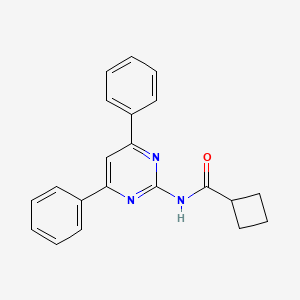
![2'-O-[(2-Nitrophenyl)methyl]uridine 5'-(dihydrogen phosphate)](/img/structure/B12919087.png)
![N''-[5-(4-Aminophenyl)-1,3,4-thiadiazol-2-yl]guanidine](/img/structure/B12919089.png)
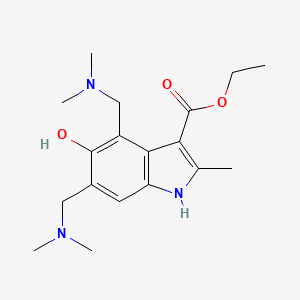
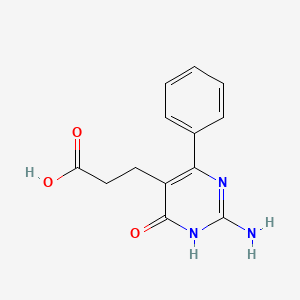
![3-Methyl-1,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B12919097.png)
